Tert-butyl 2-(cyclopentylamino)acetate

Overview

Description

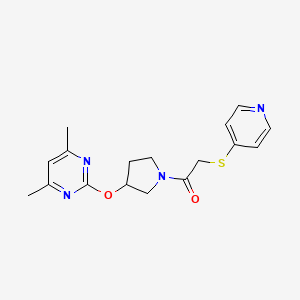

Tert-butyl 2-(cyclopentylamino)acetate is a chemical compound with the CAS Number: 78773-69-0. It has a molecular weight of 199.29 . The IUPAC name for this compound is tert-butyl (cyclopentylamino)acetate . It is also known by the synonym tert-butyl cyclopentylglycinate .

Molecular Structure Analysis

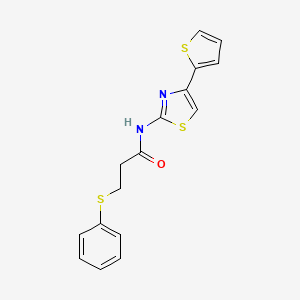

The molecular structure of Tert-butyl 2-(cyclopentylamino)acetate can be represented by the SMILES stringO=C(OC(C)(C)C)CNC1CCCC1 . The InChI code for this compound is 1S/C11H21NO2/c1-11(2,3)14-10(13)8-12-9-6-4-5-7-9/h9,12H,4-8H2,1-3H3 .

Scientific Research Applications

Catalysis and Reaction Mechanisms

The study by Xu et al. (2005) investigated the acetylation of tert-butanol, providing insights into reaction mechanisms catalyzed by 4-(dimethylamino)pyridine (DMAP), which is relevant for understanding the behavior of related compounds in catalyzed reactions. This research highlights the efficiency of nucleophilic catalysis over base-catalyzed pathways in producing tert-butylacetate, a compound similar in nature to "Tert-butyl 2-(cyclopentylamino)acetate" (Xu et al., 2005).

Synthesis Applications

Iuchi et al. (2010) reported on the iridium-catalyzed alpha-alkylation of acetates using primary alcohols and diols, a method that could be applied to the synthesis of structurally related esters. This provides a direct route to important raw materials in organic chemistry, illustrating the potential synthetic utility of compounds like "Tert-butyl 2-(cyclopentylamino)acetate" (Iuchi et al., 2010).

Chemical Properties and Reactions

The work by Hodges et al. (2004) on the synthesis of a spirocyclic indoline lactone via base-promoted cyclization of a related tert-butyl ester demonstrates the chemical reactivity and potential applications of tert-butyl esters in complex molecule synthesis (Hodges et al., 2004).

properties

IUPAC Name |

tert-butyl 2-(cyclopentylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-12-9-6-4-5-7-9/h9,12H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJWUSVUOAIUDGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(cyclopentylamino)acetate | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(hydroxymethyl)benzimidazolyl]-N,N-bis(methylethyl)acetamide](/img/structure/B2729256.png)

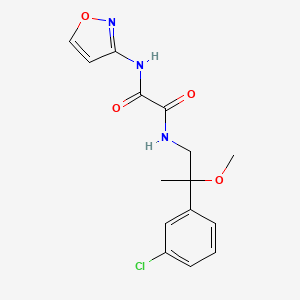

![4-(4-chlorophenyl)-4-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)butanamide](/img/structure/B2729259.png)

![N-(3,4-difluorophenyl)-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2729267.png)

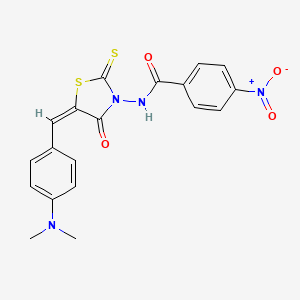

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2729271.png)